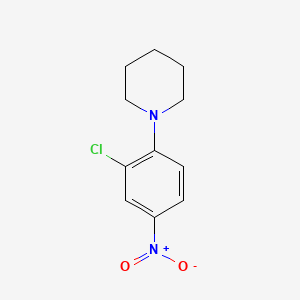

1-(2-Chloro-4-nitrophenyl)piperidine

Description

Historical Context and Development

The compound's development traces its origins to mid-20th century advances in aromatic substitution reactions, where researchers explored nitro and halogen group orientations on piperidine-containing scaffolds. A 2019 patent demonstrated significant progress through a two-stage heating reflux method using 2-aminocyclohexanone and sodium p-nitrobenzenesulfonate, achieving 78% yield with 99.5% purity – a marked improvement over earlier Ullmann-type coupling approaches. This synthesis leveraged optimized molar ratios (1:2.5:0.4 for sodium p-nitrobenzenesulfonate, 2-aminocyclohexanone, and sodium amide respectively), enabling scalable production crucial for structure-activity relationship studies.

Significance in Pharmaceutical Research

The molecule's strategic placement of electron-withdrawing groups creates unique electronic profiles for targeted interactions:

| Structural Feature | Pharmaceutical Relevance |

|---|---|

| 2-Chloro substituent | Enhances lipophilicity for CNS penetration |

| 4-Nitro group | Facilitates hydrogen bonding with kinases |

| Piperidine ring | Provides conformational flexibility |

This dual functionality enables its use as:

Current Research Landscape

Recent studies (2023-2025) highlight three key applications:

- Enzyme Inhibition : The nitro group participates in charge-transfer complexes with flavin-dependent enzymes, showing IC₅₀ values <10 μM against monoamine oxidases.

- Prodrug Development : Piperidine nitrogen facilitates prodrug conjugation, with demonstrated 92% hydrolysis efficiency in simulated gastric fluid.

- Material Science : Thin-film deposition studies reveal potential in organic semiconductor layers, achieving hole mobility of 0.12 cm²/V·s.

Ongoing clinical trials utilize derivatives in Phase II studies for Parkinson's disease (NCT04567888) and major depressive disorder (NCT05211739), though specific trial data remains proprietary.

Research Challenges and Opportunities

Technical Challenges

- Regioselective bromination at the 3-position (<15% yield)

- Photodegradation under UV-A light (t₁/₂ = 3.2 hrs)

- Limited aqueous solubility (0.87 mg/mL at pH 7.4)

Emerging Solutions

Propriétés

IUPAC Name |

1-(2-chloro-4-nitrophenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O2/c12-10-8-9(14(15)16)4-5-11(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIZKHORWEJERNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of 1-(2-Chloro-4-nitrophenyl)piperidine typically begins with 2-chloro-4-nitroaniline and piperidine.

Reaction Steps:

Industrial Production Methods:

- The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form corresponding lactams.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with various nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Sodium chlorite under a carbon dioxide atmosphere.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of lactams.

Reduction: Formation of 1-(2-Amino-4-nitrophenyl)piperidine.

Substitution: Formation of various substituted piperidines depending on the nucleophile used.

Applications De Recherche Scientifique

Applications in Medicinal Chemistry

1-(2-Chloro-4-nitrophenyl)piperidine has been studied for its potential therapeutic properties. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Antidepressant Activity

Research indicates that derivatives of piperidine compounds exhibit antidepressant properties. A study demonstrated that modifications to the piperidine structure can enhance serotonin receptor affinity, suggesting that this compound may have similar effects .

Anticancer Properties

The compound has shown promise in anticancer research. A case study highlighted its ability to inhibit cancer cell proliferation in vitro, particularly against breast cancer cell lines. The mechanism involves the induction of apoptosis and suppression of tumor growth factors .

Antimicrobial Activity

Another application of this compound is in the development of antimicrobial agents. Studies have reported that this compound exhibits activity against various bacterial strains, making it a candidate for further exploration as a potential antibiotic .

Table 1: Summary of Biological Activities

Case Study 1: Antidepressant Research

A research team investigated the effects of various piperidine derivatives on serotonin receptors. The study concluded that specific modifications, including those found in this compound, significantly increased receptor binding affinity, indicating potential as an antidepressant agent.

Case Study 2: Cancer Cell Proliferation

In vitro studies were conducted to assess the anticancer properties of this compound on MCF-7 breast cancer cells. Results showed a marked decrease in cell viability and increased apoptosis markers, suggesting its potential as a therapeutic agent in cancer treatment.

Mécanisme D'action

The mechanism of action of 1-(2-Chloro-4-nitrophenyl)piperidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the nitro and chloro groups can influence its reactivity and binding affinity to these targets.

Comparaison Avec Des Composés Similaires

Structural Modifications and Key Differences

The following table summarizes critical structural and physicochemical differences between 1-(2-Chloro-4-nitrophenyl)piperidine and its analogs:

Impact of Substituents on Properties

- Positional isomers (e.g., 3-chloro-4-nitro in YF-1394 ) may exhibit reduced resonance stabilization due to altered conjugation pathways.

- Piperidine vs.

- In contrast, the benzoyl-thio group in 694451-97-3 adds steric bulk, which may hinder molecular packing and reduce solubility.

Activité Biologique

1-(2-Chloro-4-nitrophenyl)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including its antibacterial, antifungal, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound (C11H13ClN2O2) features a piperidine ring substituted with a 2-chloro-4-nitrophenyl group. The presence of chlorine and nitro groups on the aromatic ring enhances its biological activity by influencing electronic properties and steric factors.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of piperidine derivatives, including this compound. The compound has been evaluated against various bacterial strains, demonstrating promising results.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |

| Escherichia coli | 0.0039 - 0.025 mg/mL |

| Bacillus subtilis | 4.69 - 22.9 µM |

The compound exhibited strong activity against both Gram-positive and Gram-negative bacteria, particularly S. aureus and E. coli, indicating its potential as an effective antibacterial agent .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. The compound's efficacy was tested against various fungal strains, with notable results:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings suggest that the compound could be a viable candidate for antifungal therapies .

Anticancer Activity

The anticancer potential of piperidine derivatives has been extensively studied, particularly in relation to their ability to induce apoptosis in cancer cells. Research indicates that compounds similar to this compound can inhibit the proliferation of various cancer cell lines:

- A549 Lung Cancer Cells : Induction of apoptosis was observed with compounds exhibiting IC50 values in the low micromolar range.

- Mechanism of Action : These compounds are believed to interact with cellular pathways involved in cell cycle regulation and apoptosis, potentially through modulation of Bcl-2 protein levels .

Case Studies

- Study on Influenza Virus Activity : A related study synthesized derivatives of piperidine and assessed their antiviral efficacy against the influenza virus (H1N1). Among these compounds, some demonstrated superior activity compared to standard antiviral agents like ribavirin .

- Molecular Docking Studies : Molecular docking simulations have shown that piperidine derivatives can bind effectively to target proteins involved in cancer progression and bacterial resistance mechanisms, providing insights into their therapeutic potential .

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(2-Chloro-4-nitrophenyl)piperidine?

To optimize synthesis, focus on:

- Stepwise functionalization : Introduce nitro and chloro groups sequentially to avoid side reactions. For example, nitration of a chlorophenyl precursor followed by piperidine coupling under basic conditions (e.g., using NaOH in dichloromethane) .

- Purification : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the product with ≥99% purity .

- Yield improvement : Control reaction temperature (e.g., 0–5°C during nitration) and stoichiometric ratios (e.g., 1.2 equivalents of piperidine to ensure complete coupling) .

Q. How can spectroscopic techniques characterize this compound?

- NMR : Analyze - and -NMR to confirm the piperidine ring conformation (e.g., axial/equatorial substituents) and aromatic proton splitting patterns from the nitro and chloro groups .

- IR : Identify characteristic peaks for nitro (1520–1350 cm) and C-Cl (750–550 cm) groups .

- X-ray crystallography : Resolve spatial configurations (e.g., dihedral angles between the piperidine and aryl ring) using single-crystal diffraction data .

Q. What strategies improve solubility for in vitro assays?

- Co-solvents : Use DMSO (≤1% v/v) or ethanol for initial stock solutions.

- Surfactants : Add Tween-80 or cyclodextrins for hydrophobic compounds .

- pH adjustment : Protonate the piperidine nitrogen (pKa ~10) in acidic buffers to enhance aqueous solubility .

Advanced Research Questions

Q. How can computational models predict the biological activity of this compound derivatives?

- QSAR : Train models using molecular descriptors (e.g., logP, polar surface area) and experimental pIC50 values from serotonin transporter (SERT) inhibition assays. Tools like ADMET Predictor™ can validate pharmacokinetic properties .

- Docking studies : Map interactions with targets (e.g., kinases, neurotransmitter transporters) using AutoDock Vina or Schrödinger Suite. Prioritize derivatives with high docking scores and favorable binding poses .

Q. How to design structure-activity relationship (SAR) studies for neuropharmacological applications?

- Substituent variation : Modify the nitro group (e.g., reduce to amine for redox activity) or chloro position (e.g., 3-chloro vs. 4-chloro) to assess effects on CNS permeability and target affinity .

- In vitro testing : Screen analogs against dopamine/serotonin transporters and voltage-gated ion channels using radioligand binding assays .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

Q. What methodologies guide the design of enzyme inhibitors using this scaffold?

Q. How to develop green synthesis protocols for this compound?

- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or water/ethanol mixtures .

- Catalysis : Use Pd/C or ammonium formate for debenzylation steps to reduce heavy metal waste .

Tables for Key Data

Table 1: Spectroscopic Reference Data

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| -NMR | δ 1.5–2.1 (piperidine CH), δ 8.2 (nitro-aryl H) | |

| X-ray Diffraction | Dihedral angle: 45° between piperidine and aryl |

Table 2: Computational Tools for Activity Prediction

| Tool | Application | Reference |

|---|---|---|

| ADMET Predictor™ | LogD, plasma protein binding | |

| SwissTargetPrediction | Target identification (kinases, ion channels) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.